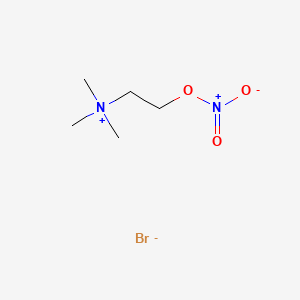
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide is a quaternary ammonium compound It is characterized by the presence of a nitrooxy group attached to the ethanaminium structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide typically involves the quaternization of a tertiary amine with a nitrooxy-containing alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
(CH3)3N+Br-CH2CH2-ONO2→(CH3)3N-CH2CH2-ONO2Br
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitrate esters.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, cyanide ions, and thiolate ions.
Major Products
Oxidation: Nitrate esters.
Reduction: Amines.
Substitution: Various substituted ethanaminium compounds.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Studied for its potential as a biocide and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of surfactants and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. The nitrooxy group can also release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride: Similar structure but with a phosphonooxy group instead of a nitrooxy group.
Ethanaminium, N,N,N-trimethyl-2-(hydroxy)-, bromide: Similar structure but with a hydroxy group instead of a nitrooxy group.
Ethanaminium, N,N,N-trimethyl-2-(acetoxy)-, bromide: Similar structure but with an acetoxy group instead of a nitrooxy group.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. The nitrooxy group can participate in redox reactions and release nitric oxide, making this compound particularly interesting for applications in medicine and biology.
Eigenschaften
CAS-Nummer |
63938-97-6 |
|---|---|
Molekularformel |
C5H13BrN2O3 |
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
trimethyl(2-nitrooxyethyl)azanium;bromide |
InChI |
InChI=1S/C5H13N2O3.BrH/c1-7(2,3)4-5-10-6(8)9;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SKJKEXGRMMULNJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCO[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
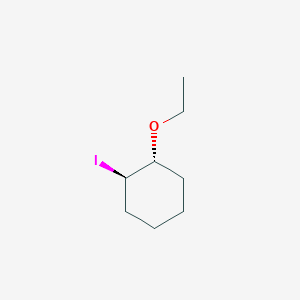
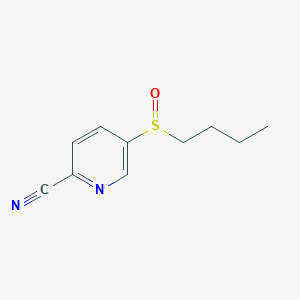
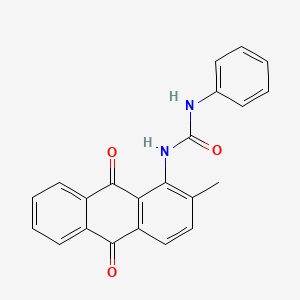
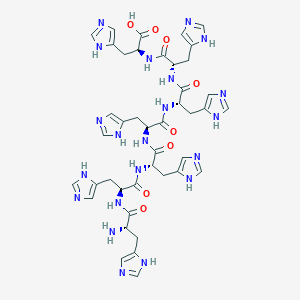
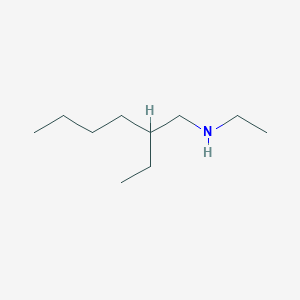

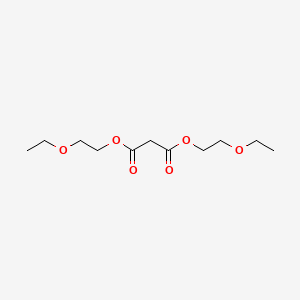

![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)

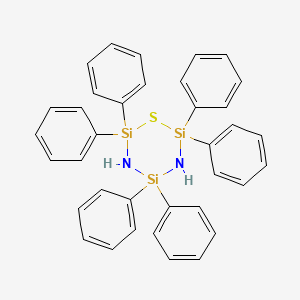
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
